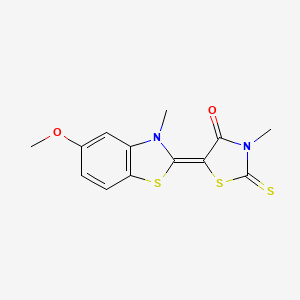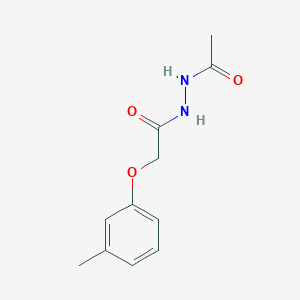![molecular formula C17H16ClIN2O4 B11689272 2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689272.png)
2-(4-chlorophenoxy)-N'-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group and an iododimethoxyphenyl group connected through an acetohydrazide linkage. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
准备方法
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 3-iodo-4,5-dimethoxybenzaldehyde.
Formation of Intermediate: 4-chlorophenol is reacted with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then converted to 2-(4-chlorophenoxy)acetohydrazide by reacting with hydrazine hydrate.
Final Step: The acetohydrazide intermediate is then condensed with 3-iodo-4,5-dimethoxybenzaldehyde under acidic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反应分析
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
科学研究应用
2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar compounds to 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide include:
2-(4-chlorophenoxy)acetohydrazide: Lacks the iododimethoxyphenyl group, making it less complex and potentially less versatile in reactions.
2-(4-chlorophenoxy)propionic acid: Contains a propionic acid group instead of an acetohydrazide linkage, leading to different chemical properties and applications.
2-(4-chlorophenoxy)-2-methylpropionic acid:
The uniqueness of 2-(4-chlorophenoxy)-N’-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]acetohydrazide lies in its combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.
属性
分子式 |
C17H16ClIN2O4 |
|---|---|
分子量 |
474.7 g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[(E)-(3-iodo-4,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16ClIN2O4/c1-23-15-8-11(7-14(19)17(15)24-2)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI 键 |
CGIXTIWUNBTYLF-AWQFTUOYSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)I)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![N'-[(E)-(3-nitrophenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B11689213.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11689217.png)
![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![(3E)-1-(3-chlorophenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689221.png)

![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11689233.png)
![4-(4-Bromophenyl)-1-(2-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11689252.png)

![N-[(1E,2Z)-2-{1,3-diethyl-5-[(trifluoromethyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-ylidene}ethylidene]aniline](/img/structure/B11689293.png)
